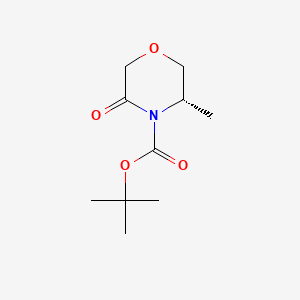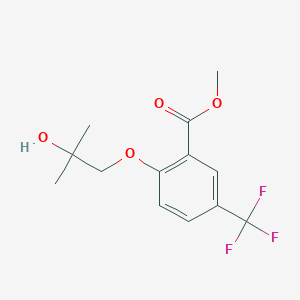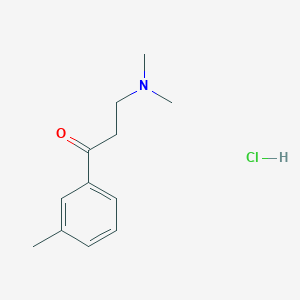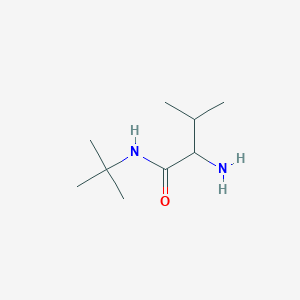![molecular formula C9H10F4N2 B13901043 (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pyridine derivative, is reacted with an amine under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or other biological outcomes.
類似化合物との比較
Similar Compounds
- (2S)-1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- (2S)-1-[3-bromo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- (2S)-1-[3-iodo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
Uniqueness
Compared to similar compounds, (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to participate in specific interactions. These characteristics make it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H10F4N2 |
|---|---|
分子量 |
222.18 g/mol |
IUPAC名 |
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H10F4N2/c1-5(14)4-6-2-3-15-8(7(6)10)9(11,12)13/h2-3,5H,4,14H2,1H3/t5-/m0/s1 |
InChIキー |
UMPNEEACWYHIIT-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CC1=C(C(=NC=C1)C(F)(F)F)F)N |
正規SMILES |
CC(CC1=C(C(=NC=C1)C(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)

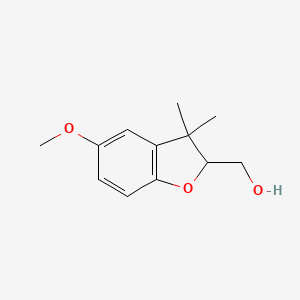

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
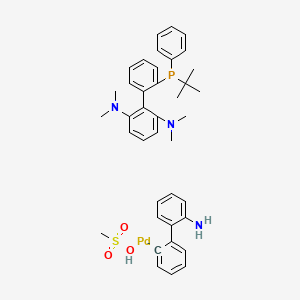
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)
